8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C27H25N3O, indicating it contains 27 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The exact structure would depend on the arrangement of these atoms and the bonds between them.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present and the overall structure of the molecule. For example, the ethoxy group might be susceptible to reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of an ethoxy group could make the compound more polar and potentially increase its solubility in certain solvents .Scientific Research Applications
Synthesis and Chemical Properties
Pyrazoloquinoline derivatives are synthesized through various methods, offering potential applications in organic chemistry and material science. For example, a novel synthesis approach for 1H-pyrazolo[3,4-b]quinolines was developed, which are luminophores used in electroluminescent devices. This synthesis involves conventional heating or microwave exposure of a mixture of an aromatic aldehyde, 3-substituted 1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and aromatic amine, resulting in 4-aryl-1H-pyrazolo[3,4-b]quinolines (Chaczatrian et al., 2004). Additionally, the structural and optical properties of pyrazoloquinoline derivatives have been studied, revealing their polycrystalline nature in as-synthesized powder form and their transformation into nanocrystallites dispersed in an amorphous matrix upon thermal deposition, forming thin films (Zeyada et al., 2016).
Biological Applications
Pyrazoloquinoline derivatives have been explored for their potential antimicrobial and antifungal properties. A series of novel pyrazolo[3,4-d]pyrimidine derivatives, structurally related to pyrazoloquinolines, were synthesized and screened for their antibacterial and antifungal activity, demonstrating the potential of such compounds in addressing microbial resistance (Holla et al., 2006).
Corrosion Inhibition
Pyrazoloquinoline derivatives have also been identified as effective corrosion inhibitors for metals, showcasing their utility in industrial applications. For instance, pyranpyrazole derivatives exhibited significant corrosion inhibition properties on mild steel, useful for industrial pickling processes. The inhibition efficiency of these compounds was studied through various methods, including gravimetric and electrochemical techniques, revealing high efficiency and suggesting a protective adsorbed film formation on the metal surface (Dohare et al., 2017).
Future Directions
The study of pyrazoloquinoline derivatives is an active area of research, and new compounds with this core structure are being synthesized and tested for various biological activities . Therefore, “8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” could potentially be a subject of future studies.
Properties
IUPAC Name |
8-ethoxy-3-(4-ethylphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-4-19-8-10-20(11-9-19)26-24-17-28-25-15-14-22(31-5-2)16-23(25)27(24)30(29-26)21-12-6-18(3)7-13-21/h6-17H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAZPLSBFFVIQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OCC)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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